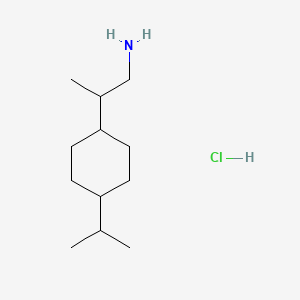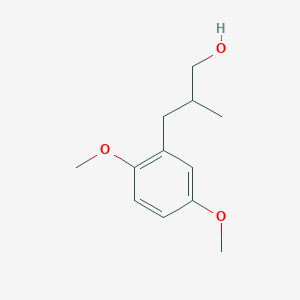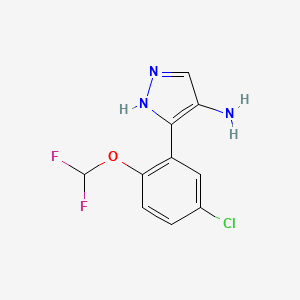
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chloro-difluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-difluoromethoxybenzene with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects . For example, it has been studied as an inhibitor of Janus kinase (JAK), which plays a role in cytokine signaling pathways involved in inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine: This compound shares a similar core structure but differs in its specific substitutions and functional groups.
5-chloro-2-difluoromethoxyphenylmethanol: Another related compound with a different functional group, which affects its chemical properties and applications.
Uniqueness
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as JAK, sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H8ClF2N3O |
|---|---|
Peso molecular |
259.64 g/mol |
Nombre IUPAC |
5-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H8ClF2N3O/c11-5-1-2-8(17-10(12)13)6(3-5)9-7(14)4-15-16-9/h1-4,10H,14H2,(H,15,16) |
Clave InChI |
GFQGPLNAPUIFRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=C(C=NN2)N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



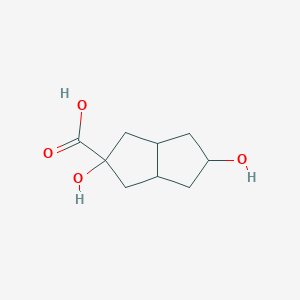
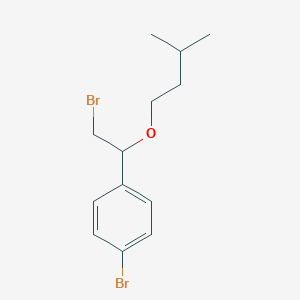
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)

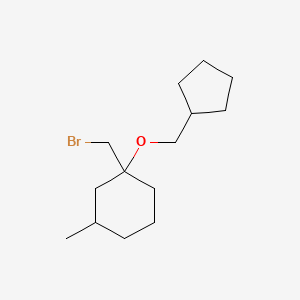
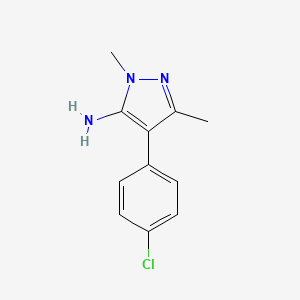
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
![Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484620.png)
